1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(2,6-Dichlorobenzyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2,6-dichlorobenzyl group attached to the triazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with 1H-1,2,4-triazol-3-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction. The reaction is conducted in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and yield of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorobenzyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,6-dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid (CH3COOH).
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding oxidized products, such as triazole N-oxides.
Reduction: Formation of reduced products, such as triazole amines.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-(2,6-Dichlorobenzyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antifungal agents.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound is believed to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound may also interact with other enzymes and proteins involved in cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
1-(2,6-Dichlorobenzyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that also inhibits ergosterol synthesis.
Itraconazole: Another antifungal agent with a similar mechanism of action.
Voriconazole: A triazole derivative with broad-spectrum antifungal activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and properties compared to other triazole derivatives.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-2-1-3-8(11)6(7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSGRBOJRXXVKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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